6-Chloro-5-methylnicotinic acid ethyl ester
Overview
Description
6-Chloro-5-methylnicotinic acid ethyl ester is a chemical compound with the IUPAC name ethyl 6-chloro-5-methylnicotinate . It has a molecular weight of 199.64 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis and Derivatives
6-Chloro-5-methylnicotinic acid ethyl ester is involved in complex chemical reactions and syntheses. For instance, the reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester results in the formation of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids. These compounds, under increased temperatures, partially convert into dihydrofuro[3,4-c]pyridines (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).
Electrophilic Reactions
In the field of organic chemistry, this compound plays a crucial role in electrophilic reactions. The electrophilic reactions of 5-hydroxynicotinic acid and its ethyl ester are directed only to the 6 position, indicating a specific reaction pattern for this compound (Smirnov, Stolyarova, Lezina, & Dyumaev, 1976).
Coordination Chemistry
This chemical is significant in the study of coordination chemistry. It has been used in synthesizing coordination complexes with silver(I), exhibiting diverse structures due to the degree of protonation of the nicotinic acid ligand(s). These structures range from coordination polymers to hydrogen-bonded coordination dimers, highlighting the compound's versatility in forming complex molecular architectures (Aakeröy & Beatty, 1999).
Pharmaceutical Synthesis
Ethyl 6-chloro-5-cyano-2-methylnicotinate, a derivative of this compound, has been utilized in the synthesis of pharmaceutical compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis is crucial for supporting preclinical and clinical studies, demonstrating the compound's importance in drug development (Andersen et al., 2013).
Antimicrobial Activity
Derivatives of this compound, specifically in the form of substituted 5-cyano-6-oxo-2-styrylnicotinic acids, have been explored for their antimicrobial properties. This research underlines the potential of this compound derivatives in developing new antimicrobial agents (Deyanov & Konshin, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
ethyl 6-chloro-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQAPYXINXSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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